

chemical and physical properties of sec-Caprylic alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Octanol

Cat. No.: B043104

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical and Physical Properties of sec-Caprylic Alcohol (**2-Octanol**)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sec-Caprylic alcohol, systematically known as **2-Octanol**, is a secondary fatty alcohol with the chemical formula C₈H₁₈O.^[1] It is a chiral compound existing as two enantiomers, (R)-(-)-**2-octanol** and (S)-(+)-**2-octanol**, as well as a racemic mixture.^[2] This colorless, oily liquid is characterized by a somewhat aromatic but pungent odor.^{[3][4]} Industrially, it is primarily produced through the base-cleavage of ricinoleic acid derived from castor oil.^{[1][5]}

2-Octanol's utility is extensive, serving as a low-volatility solvent, a chemical intermediate, a defoaming agent, and a fragrance component.^{[1][5][6]} Its applications span numerous sectors including the manufacturing of plasticizers, surfactants, pesticide emulsifiers, perfumes, and disinfectant soaps.^{[4][5][7]} In the pharmaceutical and drug development fields, it is used as an excipient and antiseptic and is a key intermediate for synthesizing chiral building blocks.^{[8][9]} Its octanol-water partition coefficient also makes it a reference compound in studies of drug permeability and hydrophobicity.^[10]

This document provides a comprehensive technical overview of the core chemical and physical properties of **2-Octanol**, detailed experimental protocols for its synthesis and analysis, and logical diagrams illustrating its synthesis and applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-Octanol** are summarized in the tables below.

Table 2.1: General and Physical Properties of 2-Octanol

Property	Value	References
IUPAC Name	octan-2-ol	[11]
Synonyms	sec-Caprylic alcohol, Methyl hexyl carbinol	[4] [6] [12]
Molecular Formula	C ₈ H ₁₈ O	[1] [4] [5]
Molecular Weight	130.23 g/mol	[4] [11]
Appearance	Colorless, oily, viscous liquid	[3] [5] [11]
Odor	Aromatic, somewhat unpleasant, pungent	[3] [4] [6] [11]
Boiling Point	174 - 181 °C	[3] [5] [13]
Melting Point	-38.6 °C	[3] [4] [14] [15]
Density	0.819 - 0.822 g/cm ³ at 20 °C	[4] [8] [11]
Vapor Pressure	0.19 - 0.25 hPa at 20-25 °C	[8] [11]
Vapor Density	4.5 (Air = 1)	[6] [11] [15]
Solubility in Water	Slightly soluble; 1.12 - 1.2 g/L at 25 °C	[3] [5] [11] [16]
Solubility (Organic)	Miscible with alcohol, ether, chloroform	[3] [5]
LogP (Octanol/Water)	2.72 - 2.90	[11] [15]
Refractive Index (n _D ²⁰)	1.42025	[4] [11]

Table 2.2: Safety and Hazard Data for 2-Octanol

Property	Value	References
GHS Classification	Flammable Liquid (Cat. 4); Skin Irritation (Cat. 2); Serious Eye Damage (Cat. 1)	[13][14]
Hazard Statements	H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage)	[13]
Flash Point	71 - 76 °C (Closed Cup)	[3][11][14][15]
Autoignition Temp.	255 - 260 °C	[8]
Incompatibilities	Strong oxidizing agents, strong acids, strong bases, acid chlorides	[3][14]
Decomposition	Emits acrid smoke and irritating vapors upon heating; can form explosive peroxides on storage	[6][11][17]
LD ₅₀ (Oral, Rat)	6100 mg/kg	[8][16]

Table 2.3: Spectroscopic Data References for 2-Octanol

Spectroscopic Method	Data Availability / Key Features	References
¹ H NMR	Spectra and peak assignments are available for racemic and enantiopure forms.	[18] [19]
¹³ C NMR	Data available in spectral databases.	[18] [19]
IR Spectroscopy	ATR-IR and Gas-Phase IR spectra are available.	[2] [11] [20]
Mass Spectrometry	Electron Ionization (EI) mass spectra are available.	[2] [11] [20]
UV Absorption	Max absorption (vapor): 196 nm; Max absorption (hexane): 175 nm ($\log \epsilon = 2.5$)	[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control analysis of **2-Octanol**.

Synthesis Protocols

3.1.1 Industrial Synthesis: Cleavage of Ricinoleic Acid

The primary commercial route to **2-Octanol** involves the caustic cleavage of ricinoleic acid, which is the main component of castor oil.[\[1\]](#)[\[5\]](#)

- Objective: To produce **2-Octanol** and sebacic acid from ricinoleic acid.
- Reactants: Sodium ricinoleate (from saponification of castor oil), Sodium Hydroxide.
- Procedure:
 - Sodium ricinoleate is heated with a concentrated solution of sodium hydroxide in a copper or steel vessel.

- The mixture is heated to high temperatures (typically 250-275 °C), causing the ricinoleate molecule to cleave.
- The reaction products, **2-Octanol** and disodium sebacate, are formed.
- **2-Octanol** is distilled directly from the reaction mixture.
- The remaining disodium sebacate is dissolved in water and neutralized with acid to precipitate sebacic acid.

3.1.2 Laboratory Synthesis: Oxidation of **2-Octanol** to 2-Octanone (Swern Oxidation)

This protocol details a common chemical transformation of **2-Octanol**, illustrating its reactivity as a secondary alcohol. The Swern oxidation is a mild and efficient method for converting **2-Octanol** into 2-Octanone.[\[21\]](#)

- Objective: To oxidize **2-Octanol** to 2-Octanone.
- Materials: Oxalyl chloride (1.5 eq.), anhydrous Dimethyl Sulfoxide (DMSO, 2.2 eq.), **2-Octanol** (1.0 eq.), Triethylamine (5.0 eq.), anhydrous Dichloromethane (DCM).
- Procedure:
 - Prepare a solution of oxalyl chloride in anhydrous DCM (0.2 M) in a flask under an inert atmosphere (e.g., Argon) and cool to -78 °C using a dry ice/acetone bath.
 - Add DMSO dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.
 - Add a solution of **2-Octanol** in anhydrous DCM dropwise over 15 minutes. Stir the resulting mixture for 45 minutes at -78 °C.
 - Add triethylamine dropwise to the reaction. The mixture will likely become thick.
 - Allow the reaction to warm to room temperature over approximately 1 hour.
 - Quench the reaction by adding water. Separate the organic layer.

- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield 2-Octanone.[21]

Quality Control and Analytical Methods

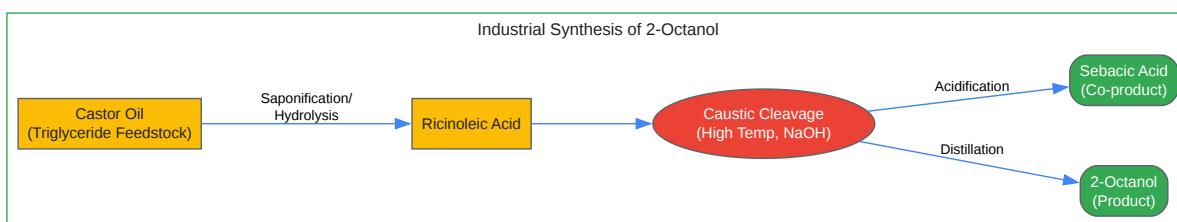
The following are standard tests to verify the purity and quality of **2-Octanol**, as specified by ACS Reagent Grade requirements.[22]

3.2.1 Assay by Gas Chromatography (GC)

- Objective: To determine the purity of **2-Octanol**.
- Methodology: The sample is analyzed using gas chromatography with the following conditions:
 - Column: Type I, methyl silicone.
 - Procedure: Inject a suitable volume of the **2-Octanol** sample into the GC. Measure the area under each peak in the resulting chromatogram.
 - Calculation: Calculate the **2-Octanol** content in area percent by dividing the peak area of **2-Octanol** by the total area of all peaks.[22]

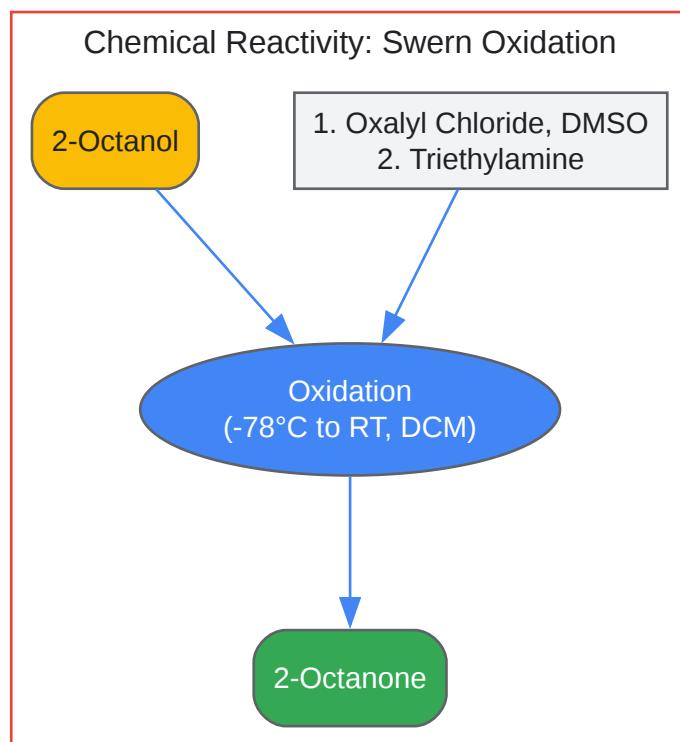
3.2.2 Residue after Evaporation

- Objective: To quantify non-volatile impurities.
- Methodology:
 - Evaporate 100 g (approximately 122 mL) of the sample to dryness in a tared, preconditioned platinum dish on a hot plate (at ~ 100 °C) within a fume hood.
 - Dry the resulting residue at 105 °C for 30 minutes.

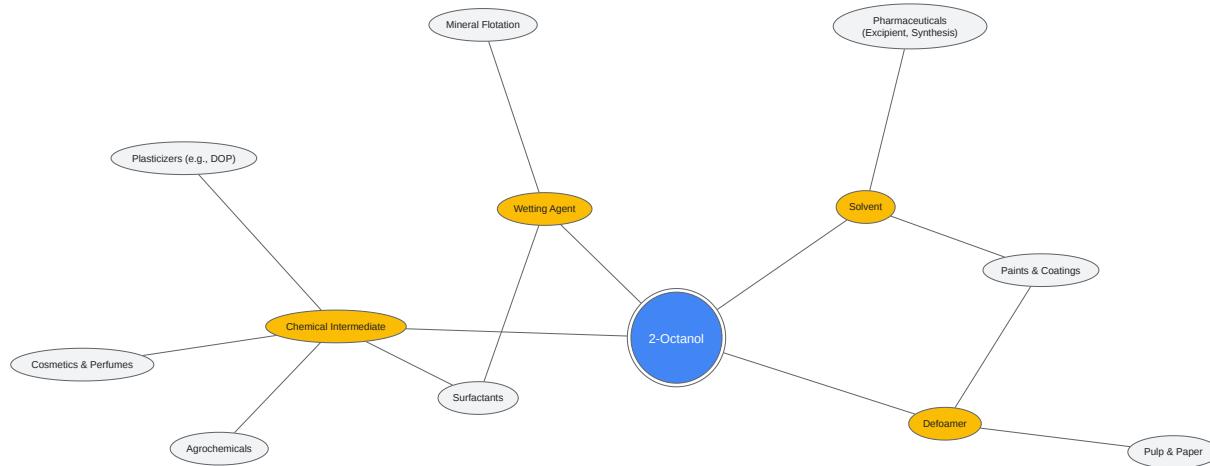

- Cool in a desiccator and weigh. The mass of the residue should not exceed the specified limit (e.g., 0.004% for ACS Reagent Grade).[22]

3.2.3 Titratable Acid

- Objective: To determine the concentration of acidic impurities.
- Methodology:
 - To 25 mL of neutral ethyl alcohol, add 0.15 mL of phenolphthalein indicator solution.
 - Add 50 g (approximately 61 mL) of the **2-Octanol** sample to the neutralized alcohol.
 - Titrate the solution with a standardized 0.01 N sodium hydroxide (NaOH) solution until a pink endpoint persists.
 - Calculate the milliequivalents of acid per gram of sample.[22]


Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships involving **2-Octanol**.


[Click to download full resolution via product page](#)

Caption: Industrial synthesis workflow of **2-Octanol** from castor oil.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Swern oxidation of **2-Octanol**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Octanol - Wikipedia [en.wikipedia.org]
- 2. 2-Octanol [webbook.nist.gov]
- 3. 2-Octanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsi.com]
- 4. 2-Octanol [drugfuture.com]
- 5. nbino.com [nbino.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Octanol for synthesis 123-96-6 [sigmaaldrich.com]
- 9. nbino.com [nbino.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Octanol (CAS 123-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. fishersci.com [fishersci.com]
- 15. ICSC 1170 - 2-OCTANOL [inchem.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. DL-2-Octanol(123-96-6) 1H NMR [m.chemicalbook.com]
- 19. L(-)-2-Octanol(5978-70-1) 1H NMR spectrum [chemicalbook.com]
- 20. 2-Octanol [webbook.nist.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [chemical and physical properties of sec-Caprylic alcohol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043104#chemical-and-physical-properties-of-sec-caprylic-alcohol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com